molecular formula C17H20N2O2 B1195294 3H-indole-3-carboxylic acid [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester

3H-indole-3-carboxylic acid [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester

Cat. No. B1195294
M. Wt: 284.35 g/mol
InChI Key: RIJFNUHYNBVLOZ-DOOHLRMFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3H-indole-3-carboxylic acid [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester is an indolyl carboxylic acid.

Scientific Research Applications

Synthesis and Biological Activity

  • A study by Romanelli et al. (1993) explored the synthesis of aryl tropanyl esters and amides related to 3H-indole-3-carboxylic acid [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester, with a focus on antinociceptive activity. They found benzofurane-3-carboxylic ester of tropine to significantly increase pain threshold through a cholinergic mechanism, not directly linked to 5-HT3 receptor interaction, but possibly involving the central 5-HT4 receptor (Romanelli et al., 1993).

Conformationally Constrained Dipeptide Isosteres

  • Research by Guarna et al. (1999) described 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids as conformationally constrained dipeptide isosteres. These compounds were synthesized from tartaric acid and various α-amino acids, providing insights into their potential as dipeptide mimetics (Guarna et al., 1999).

Structural Studies

  • Arias-Pérez et al. (2001) conducted structural studies on esters derived from (±) 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride using NMR spectroscopy. This research provided detailed insights into the structural properties of these compounds (Arias-Pérez et al., 2001).

Molecular Structure Analysis

  • Moriguchi et al. (2014) synthesized and analyzed the molecular structure of chiral tert-Butyl 3-Oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. They characterized this compound using 1H NMR spectroscopy and high-resolution mass spectrometry, contributing to the understanding of its structural and chiral properties (Moriguchi et al., 2014).

Synthesis of Analogues

  • Research by Kline et al. (1990) focused on synthesizing 3-Arylecgonine analogues and their effects on inhibiting cocaine binding and dopamine uptake. Their work offers insights into the potential pharmacological applications of these compounds (Kline et al., 1990).

Novel Proline Analogue

  • Casabona et al. (2007) described the synthesis of 8-azabicyclo[3.2.1]octane-1-carboxylic acid, a novel proline analogue with a bicyclic structure. This research contributes to the development of new amino acid analogues (Casabona et al., 2007).

properties

Product Name

3H-indole-3-carboxylic acid [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3H-indole-3-carboxylate

InChI

InChI=1S/C17H20N2O2/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16/h2-5,10-13,15H,6-9H2,1H3/t11-,12+,13?,15?

InChI Key

RIJFNUHYNBVLOZ-DOOHLRMFSA-N

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3C=NC4=CC=CC=C34

SMILES

CN1C2CCC1CC(C2)OC(=O)C3C=NC4=CC=CC=C34

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C3C=NC4=CC=CC=C34

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3H-indole-3-carboxylic acid [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester
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3H-indole-3-carboxylic acid [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester
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3H-indole-3-carboxylic acid [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester
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3H-indole-3-carboxylic acid [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester
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3H-indole-3-carboxylic acid [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester
Reactant of Route 6
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3H-indole-3-carboxylic acid [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester

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